2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Overview
Description
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, dichloroanilino moiety, and a methoxyphenyl ethyl acetamide segment. It has been studied for its inhibitory effects on human neutrophil elastase (hNE), making it a candidate for treating conditions like Acute Respiratory Distress Syndrome (ARDS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps. The process begins with the preparation of the benzenesulfonyl chloride, which is then reacted with 3,5-dichloroaniline under controlled conditions to form the intermediate product. This intermediate is further reacted with 2-(4-methoxyphenyl)ethylamine in the presence of acetic anhydride to yield the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound’s inhibitory effects on human neutrophil elastase make it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Its potential therapeutic applications include the treatment of inflammatory conditions like ARDS.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with human neutrophil elastase (hNE). The compound binds to the active site of hNE, inhibiting its proteolytic activity. This inhibition is achieved through the formation of a covalent acyl-enzyme complex, which prevents the enzyme from degrading extracellular matrix proteins and other substrates .
Comparison with Similar Compounds
Similar Compounds
N-(benzenesulfonyl)-3,5-dichloroaniline: Shares the benzenesulfonyl and dichloroanilino moieties but lacks the methoxyphenyl ethyl acetamide segment.
2-(4-methoxyphenyl)ethylamine: Contains the methoxyphenyl ethyl group but lacks the benzenesulfonyl and dichloroanilino moieties.
Uniqueness
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to its combined structural features, which contribute to its specific inhibitory activity against hNE. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O4S/c1-31-21-9-7-17(8-10-21)11-12-26-23(28)16-27(20-14-18(24)13-19(25)15-20)32(29,30)22-5-3-2-4-6-22/h2-10,13-15H,11-12,16H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOVREIURHWPML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387643 | |
Record name | 2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6452-20-6 | |
Record name | 2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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